molecular formula C16H13ClFNO B8610959 5-(5-Chloro-2-fluorophenyl)-3-methyl-3-phenyl-2,3-dihydroisoxazole CAS No. 877862-70-9

5-(5-Chloro-2-fluorophenyl)-3-methyl-3-phenyl-2,3-dihydroisoxazole

Cat. No. B8610959
M. Wt: 289.73 g/mol
InChI Key: CXWRPBXBCYCWHY-UHFFFAOYSA-N
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Patent
US07732472B2

Procedure details

To a solution of 5-(5-chloro-2-fluorophenyl)-2-(2,4-dimethoxybenzyl)-3-methyl-3-phenyl-2,3-dihydroisoxazole (2-3, 0.88 g, 1.99 mmol) in anhydrous CH2Cl2 (5 mL) was added trifluoroacetic acid (5 mL) and the resulting purple colored reaction sat for 7 h. 2M Na2CO3 was added until the color changed from purple to peach, and the reaction was immediately extracted with CH2Cl2, dried with MgSO4, filtered and concentrated to provide crude 5-(5-chloro-2-fluorophenyl)-3-methyl-3-phenyl-2,3-dihydroisoxazole (2-4). This crude material was suitable for further transformations. 1H NMR (300 MHz, CDCl3) δ 7.56 (m, 3H), 7.36 (m, 3H), 7.25 (m, 1H), 7.05 (app t, J=9.6 Hz), 6.20 (br s, 1H), 6.03 (d, J=3.4 Hz, 1H), 1.78 (s, 3H). LRMS see table.
Name
5-(5-chloro-2-fluorophenyl)-2-(2,4-dimethoxybenzyl)-3-methyl-3-phenyl-2,3-dihydroisoxazole
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([F:31])=[C:6]([C:8]2[O:12][N:11](CC3C=CC(OC)=CC=3OC)[C:10]([CH3:30])([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[CH:9]=2)[CH:7]=1.FC(F)(F)C(O)=O.C([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([F:31])=[C:6]([C:8]2[O:12][NH:11][C:10]([CH3:30])([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[CH:9]=2)[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
5-(5-chloro-2-fluorophenyl)-2-(2,4-dimethoxybenzyl)-3-methyl-3-phenyl-2,3-dihydroisoxazole
Quantity
0.88 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C1=CC(N(O1)CC1=C(C=C(C=C1)OC)OC)(C1=CC=CC=C1)C)F
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting purple colored reaction
EXTRACTION
Type
EXTRACTION
Details
the reaction was immediately extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C1=CC(NO1)(C1=CC=CC=C1)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.